molecular formula C11H15NO2 B3828550 N-hydroxy-2-methyl-4-phenylbutanamide

N-hydroxy-2-methyl-4-phenylbutanamide

Cat. No.: B3828550
M. Wt: 193.24 g/mol
InChI Key: SUNMLPVOEXPESO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-4-phenylbutanamide is a hydroxamic acid derivative characterized by a phenyl group at the fourth carbon of a butanamide backbone, with a hydroxylamine group (-NHOH) at the nitrogen and a methyl substituent at the second carbon.

Properties

IUPAC Name

N-hydroxy-2-methyl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)12-14)7-8-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNMLPVOEXPESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table highlights key structural differences between N-hydroxy-2-methyl-4-phenylbutanamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
This compound Methyl at C2, phenyl at C4, -NHOH at N ~193.24 (estimated) Hydroxamic acid, aromatic ring
N-Hydroxy-4-phenylbutanamide Phenyl at C4, -NHOH at N (no methyl at C2) 179.20 Hydroxamic acid, aromatic ring
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexane ring, Cl-substituted phenyl 268.74 Hydroxamic acid, halogenated aromatic
N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-4-phenylbutanamide Ethyl-hydroxy group, 2-methylpentyloxy-phenyl 384.40 (MS data) Hydroxyamide, branched alkoxy

Structural Implications :

  • Halogenated analogs (e.g., compound 8 in ) exhibit enhanced electron-withdrawing effects, which may improve radical-scavenging activity in antioxidant assays .

Key Observations :

  • The absence of a methyl group in N-hydroxy-4-phenylbutanamide simplifies synthesis compared to its methylated analog, as fewer steric challenges arise during coupling steps .
  • Branched alkoxy groups (e.g., 2-methylpentyloxy in compound 12c) require multi-step synthesis but improve lipophilicity, which may enhance membrane permeability .

Pharmacological and Antioxidant Activity

While direct pharmacological data for this compound are unavailable, analogs provide relevant benchmarks:

Antioxidant Activity (DPPH Assay)
Compound IC50 (μM)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) 12.4
N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (9) 18.7
Butylated hydroxyanisole (BHA, reference) 8.9

Analysis :

  • Electron-withdrawing groups (e.g., Cl in compound 8) enhance radical-scavenging activity by stabilizing the hydroxamate radical intermediate.
Enzyme Inhibition and Selectivity

Hydroxamic acids are known inhibitors of metalloenzymes (e.g., histone deacetylases), suggesting that this compound may share similar mechanisms .

Physicochemical Properties

Property This compound N-Hydroxy-4-phenylbutanamide N-(2-Ethoxyphenyl)-4-phenylbutanamide
Molecular Weight ~193.24 179.20 283.36
Solubility (Predicted) Moderate in polar solvents High in DMSO Low (lipophilic backbone)
LogP (Estimated) 2.1 1.8 3.5

Key Trends :

  • Methylation increases hydrophobicity (higher LogP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Ethoxy substituents (e.g., in compound ) drastically increase molecular weight and LogP, favoring tissue retention but complicating renal clearance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-hydroxy-2-methyl-4-phenylbutanamide
Reactant of Route 2
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N-hydroxy-2-methyl-4-phenylbutanamide

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